molecular formula C15H18NO3P B12962437 Dibenzyl (aminomethyl)phosphonate

Dibenzyl (aminomethyl)phosphonate

Cat. No.: B12962437
M. Wt: 291.28 g/mol
InChI Key: XCECBEHJATWCHC-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • P=O stretch : Strong band near 1270–1300 cm-1 , characteristic of phosphoryl groups.
  • P–O–Cester asymmetric stretch : Peaks at 1020–1050 cm-1 .
  • N–H stretches : Broad bands at 3300–3400 cm-1 (primary amine).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :

    • Aromatic protons (C6H5): δ 7.20–7.40 ppm (multiplet, 10H).
    • OCH2C6H5: δ 4.80–5.10 ppm (doublet, 4H, 3JP–H ≈ 8–10 Hz).
      – CH2NH2: δ 3.10–3.30 ppm (triplet, 2H, 2JP–H ≈ 12–14 Hz).
      – NH2: δ 1.50–2.00 ppm (broad singlet, 2H).
  • 13C NMR :
    – Aromatic carbons: δ 125–135 ppm .
    – OCH2C6H5: δ 65–70 ppm .
    – P–Caminomethyl: δ 40–45 ppm (doublet, 1JP–C ≈ 120–130 Hz).

  • 31P NMR :
    – Single resonance near δ 25–30 ppm , typical for phosphonate esters.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits:

  • Molecular ion peak : m/z 291 ([M]+), consistent with the molecular formula.
  • Fragment ions at m/z 91 ([C7H7]+, benzyl group) and m/z 140 ([PO3C2H6N]+, aminomethylphosphonate moiety).

Properties

Molecular Formula

C15H18NO3P

Molecular Weight

291.28 g/mol

IUPAC Name

bis(phenylmethoxy)phosphorylmethanamine

InChI

InChI=1S/C15H18NO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13,16H2

InChI Key

XCECBEHJATWCHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Mannich-Type Reaction

The Mannich reaction is a classical and widely used method for synthesizing aminomethylphosphonates, including this compound. This involves the condensation of a phosphite ester, formaldehyde, and an amine or ammonia source.

  • Procedure: Typically, dibenzyl phosphite reacts with formaldehyde and an amine under controlled temperature conditions (often below 40°C to control exothermicity). The reaction proceeds via a Mannich mechanism where the aminomethyl group is introduced onto the phosphonate ester (Figure 1).

  • Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with careful temperature control to avoid side reactions. The reaction mixture is stirred until no further heat evolution is observed, indicating completion.

  • Yields: High yields are reported, often exceeding 80%, with the product isolated by distillation or chromatography.

  • Mechanism: The mechanism involves nucleophilic attack of the amine on formaldehyde to form an iminium intermediate, which then reacts with the phosphite ester to form the aminomethylphosphonate (Figure 5 and 7 in source).

Michaelis-Arbuzov Reaction

This method involves the nucleophilic substitution of benzyl halides by dialkyl phosphites to form benzyl phosphonates, which can be further aminated.

  • Procedure: Benzyl chloride or bromide is reacted with dibenzyl phosphite in the presence of a base such as potassium carbonate and catalytic potassium iodide in a solvent like polyethylene glycol (PEG-400). The reaction proceeds at room temperature or mild heating.

  • Advantages: This method avoids the use of expensive benzyl iodide by in situ generation via the Finkelstein reaction. PEG-400 acts as a green solvent and enhances nucleophilicity.

  • Yields: Good to excellent yields (often >80%) are obtained for benzyl phosphonates, which can be converted to aminomethyl derivatives by subsequent amination steps.

  • Mechanism: The reaction proceeds via formation of benzyl iodide intermediate, followed by nucleophilic attack by the phosphite anion to form the phosphonate ester (source).

Boron Trifluoride Etherate Catalyzed Synthesis

A more recent method involves the reaction of benzylamine derivatives or benzoxazines with dialkyl phosphites in the presence of boron trifluoride etherate as a Lewis acid catalyst.

  • Procedure: Benzylamine derivatives are reacted with diethyl phosphite and boron trifluoride etherate in acetonitrile under nitrogen atmosphere at room temperature for 48–72 hours.

  • Yields: This method can achieve very high yields (up to 96%) of α-aminophosphonates, which are structurally related to this compound (source).

  • Purification: Products are purified by flash chromatography using hexane/ethyl acetate mixtures.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Mannich Reaction Dibenzyl phosphite, formaldehyde, amine <40°C, solvent (ethanol/acetonitrile) 80–98 High yield, straightforward Requires careful temperature control
Michaelis-Arbuzov Reaction Benzyl halide, dibenzyl phosphite, K2CO3, KI, PEG-400 Room temp, 6 h 75–90 Mild conditions, green solvent Possible side products if not controlled
BF3·OEt2 Catalyzed Reaction Benzylamine derivatives, diethyl phosphite, BF3·OEt2 26°C, 48–72 h, acetonitrile Up to 96 High selectivity, mild conditions Longer reaction time

Detailed Research Findings

  • Mannich Reaction Efficiency: Experimental data show that the reaction of diethyl phosphite with formaldehyde and diethylamine yields diethylaminomethylphosphonate with 84.2% yield, and similar reactions with methyloldiethylamine yield 98% (source). This demonstrates the robustness of the Mannich approach for aminomethylphosphonates.

  • Michaelis-Arbuzov Optimization: Studies optimizing the Michaelis-Arbuzov reaction found that PEG-400 as solvent with K2CO3 and KI additive significantly improves yields and reaction rates at room temperature, avoiding harsh conditions and toxic reagents (source). The in situ formation of benzyl iodide is key to the reaction efficiency.

  • Lewis Acid Catalysis: The use of boron trifluoride etherate catalysis allows for the synthesis of α-aminophosphonates under mild conditions with excellent yields (up to 96%) and high purity, as demonstrated in reactions with benzylamine derivatives (source). This method is particularly useful for sensitive substrates.

Summary and Recommendations

  • The Mannich reaction remains a classical, high-yielding, and reliable method for preparing this compound and related compounds, especially when using formaldehyde and amines with dialkyl phosphites.

  • The Michaelis-Arbuzov reaction with in situ benzyl iodide formation in PEG-400 offers a green, mild, and efficient alternative for synthesizing benzyl phosphonates, which can be further aminated.

  • The boron trifluoride etherate catalyzed method provides a modern, high-yielding approach for α-aminophosphonates, suitable for complex or sensitive substrates.

Each method has its own advantages depending on the substrate availability, desired purity, and reaction scale. For industrial or large-scale synthesis, the Michaelis-Arbuzov method with PEG-400 is attractive due to mild conditions and environmental considerations. For laboratory-scale synthesis requiring high purity, the BF3·OEt2 catalyzed method is recommended.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (aminomethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dibenzyl (aminomethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves the formation of a stable complex between the phosphonate group and the enzyme’s active site residues .

Comparison with Similar Compounds

Comparison with Similar Dibenzyl Phosphonates

Structural and Functional Variations

The table below summarizes key dibenzyl phosphonate derivatives, their synthesis methods, reactivity, and applications:

Compound Substituent Synthesis Method Key Reactivity/Applications Diastereoselectivity Deprotection Method References
Dibenzyl phosphonate None (parent compound) Reaction of aldehydes with dibenzyl phosphite under basic conditions Precursor to fosfomycin via epoxide formation; used in one-pot epoxidation-phosphorylation 88:12 (cis:trans) Hydrogenolysis (Pd/C)
Dibenzyl methylphosphonate Methyl Alkylation of dibenzyl phosphite with methyl iodide Intermediate in PCP-amidite synthesis for nucleotide analogs; stable under basic conditions N/A Hydrogenolysis (Pd/C)
Dibenzyl vinylphosphonate Vinyl Deprotection of diethyl vinylphosphonate (TMSBr), followed by benzylation Building block for glycoside hydrolase inhibitors; ozonolysis yields aldehydes for further steps N/A Hydrogenolysis
Dibenzyl allylphosphonate Allyl Similar to vinylphosphonate, using allyl precursors Functionalized via ozonolysis to generate aldehydes; used in multi-step organic synthesis N/A Hydrogenolysis
Diphenyl aminoalkylphosphonates Aminoalkyl (e.g., Cbz-protected) Wittig-Horner reaction of phosphonate esters with aldehydes/ketones Bioactive analogs for enzyme inhibition; stable under acidic conditions N/A Acidic hydrolysis
Dibenzyl p-aminobenzylphosphonate p-Aminobenzyl Substitution of benzyl groups on phosphonate with p-aminobenzyl moieties Potential use in drug delivery due to aromatic amine functionality N/A Hydrogenolysis

Key Comparative Findings

Deprotection Strategies
  • Benzyl esters in dibenzyl phosphonates are selectively removed via catalytic hydrogenolysis (Pd/C), avoiding harsh acidic conditions required for methyl or ethyl esters . This property is critical in synthesizing bioactive phosphonic acids (e.g., fosfomycin derivatives) .
  • In contrast, diethyl phosphonates require stronger acids (e.g., TMSBr) for deprotection, limiting their utility in acid-sensitive reactions .

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